7-chloro-4-(3,5-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CHLORO-4-(3,5-DINITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a chloro group, a dinitrobenzoyl moiety, and a phenyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-4-(3,5-DINITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through the reaction of an o-phenylenediamine derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dinitrobenzoyl Moiety: The dinitrobenzoyl group is typically introduced through an acylation reaction using 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Final Coupling: The final step involves coupling the intermediate with a phenyl group, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-4-(3,5-DINITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzodiazepine moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Formation of carboxylic acids, ketones, or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzodiazepines with various functional groups.
Scientific Research Applications
7-CHLORO-4-(3,5-DINITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, epilepsy, and muscle spasms.
Industry: Utilized in the development of new materials and as a chemical intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-CHLORO-4-(3,5-DINITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the nervous system. Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic and anticonvulsant effects.
Clonazepam: Used primarily for its anticonvulsant and muscle relaxant properties.
Uniqueness
7-CHLORO-4-(3,5-DINITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is unique due to the presence of the dinitrobenzoyl moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain receptors and contribute to its specific pharmacological profile.
Properties
Molecular Formula |
C22H15ClN4O6 |
---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
7-chloro-4-(3,5-dinitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C22H15ClN4O6/c23-15-6-7-19-18(10-15)21(13-4-2-1-3-5-13)25(12-20(28)24-19)22(29)14-8-16(26(30)31)11-17(9-14)27(32)33/h1-11,21H,12H2,(H,24,28) |
InChI Key |
LBDYBYCCFBTXHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.